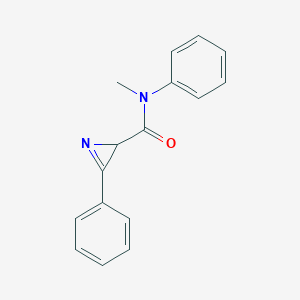![molecular formula C20H39N3O B14292046 N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide CAS No. 128011-16-5](/img/structure/B14292046.png)
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dodecanamide backbone with a cyanoethyl and a dimethylaminopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide typically involves the reaction of dodecanoic acid with N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
科学的研究の応用
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Research may explore its potential as a drug candidate or a component in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, surfactants, or materials with specific properties.
作用機序
The mechanism of action of N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyano and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]hexanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]octanamide
- N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]decanamide
Uniqueness
N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide is unique due to its longer dodecanamide backbone, which may impart different physical and chemical properties compared to its shorter-chain analogs
特性
CAS番号 |
128011-16-5 |
|---|---|
分子式 |
C20H39N3O |
分子量 |
337.5 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide |
InChI |
InChI=1S/C20H39N3O/c1-4-5-6-7-8-9-10-11-12-15-20(24)23(18-13-16-21)19-14-17-22(2)3/h4-15,17-19H2,1-3H3 |
InChIキー |
SDWQJMBUPFAGFU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)N(CCCN(C)C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Pyridin-4-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B14291969.png)
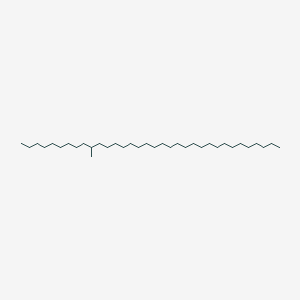
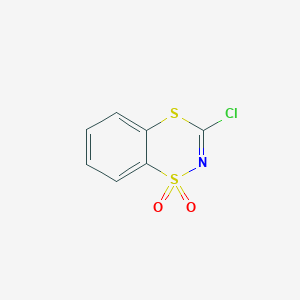
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
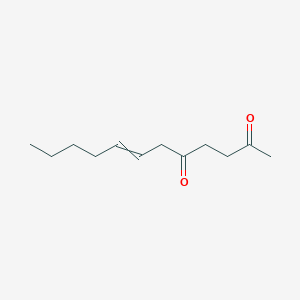
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)

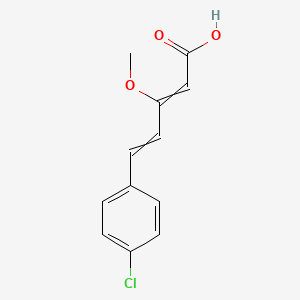
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
